molecular formula C13H9N3O3 B1404632 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1443978-16-2

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B1404632
M. Wt: 255.23 g/mol
InChI Key: NTJJBIZETLBVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1443978-16-2 and a linear formula of C13H9N3O3 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid . The InChI code is 1S/C13H9N3O3/c17-12-11-6-9(13(18)19)15-16(11)7-10(14-12)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.23 . Its storage temperature is refrigerated .

Scientific Research Applications

Synthesis and Anticancer Activity

A significant application of derivatives of 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is in the synthesis of compounds with potential anticancer activity. For instance, a study synthesized various pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Several of these compounds showed notable antitumor activity, highlighting the potential of such derivatives in cancer treatment (Abdellatif et al., 2014).

Structural and Spectral Studies

Another important application is in the structural and spectral investigation of pyrazole derivatives. A study focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, providing insights into their molecular structures, which is essential for understanding their biological activity and potential applications (Viveka et al., 2016).

Synthesis of Dyes

The derivatives of 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid have been used in the synthesis of dyes. For example, certain pyrazolo[3,4-b]pyrazines were synthesized and applied as disperse dyes for polyester fibers, demonstrating the versatility of these compounds in industrial applications (Rangnekar & Dhamnaskar, 1990).

Antibacterial Activities

Furthermore, derivatives of this chemical have shown promise in antibacterial applications. A study synthesized various compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested them for antibacterial activities. The findings suggested that some of these derivatives have potential as antibacterial agents (Bildirici et al., 2007).

properties

IUPAC Name

4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-11-6-9(13(18)19)15-16(11)7-10(14-12)8-4-2-1-3-5-8/h1-7H,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJJBIZETLBVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 4
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 6
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.